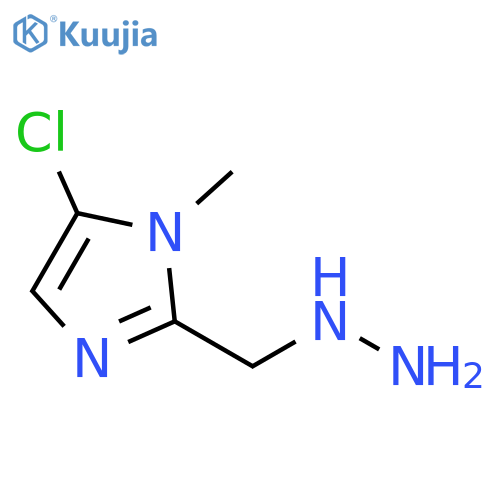

Cas no 1691766-82-1 (5-chloro-2-(hydrazinylmethyl)-1-methyl-1H-imidazole)

5-chloro-2-(hydrazinylmethyl)-1-methyl-1H-imidazole 化学的及び物理的性質

名前と識別子

-

- 1H-Imidazole, 5-chloro-2-(hydrazinylmethyl)-1-methyl-

- 5-chloro-2-(hydrazinylmethyl)-1-methyl-1H-imidazole

-

- MDL: MFCD30147822

- インチ: 1S/C5H9ClN4/c1-10-4(6)2-8-5(10)3-9-7/h2,9H,3,7H2,1H3

- InChIKey: MWCDVZZPWVUHFZ-UHFFFAOYSA-N

- SMILES: C1(CNN)N(C)C(Cl)=CN=1

5-chloro-2-(hydrazinylmethyl)-1-methyl-1H-imidazole Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-294123-5.0g |

5-chloro-2-(hydrazinylmethyl)-1-methyl-1H-imidazole |

1691766-82-1 | 5.0g |

$2369.0 | 2023-03-01 | ||

| Enamine | EN300-294123-5g |

5-chloro-2-(hydrazinylmethyl)-1-methyl-1H-imidazole |

1691766-82-1 | 5g |

$2369.0 | 2023-09-06 | ||

| Enamine | EN300-294123-1.0g |

5-chloro-2-(hydrazinylmethyl)-1-methyl-1H-imidazole |

1691766-82-1 | 1.0g |

$903.0 | 2023-03-01 | ||

| Enamine | EN300-294123-2.5g |

5-chloro-2-(hydrazinylmethyl)-1-methyl-1H-imidazole |

1691766-82-1 | 2.5g |

$1871.0 | 2023-09-06 | ||

| Enamine | EN300-294123-10.0g |

5-chloro-2-(hydrazinylmethyl)-1-methyl-1H-imidazole |

1691766-82-1 | 10.0g |

$2980.0 | 2023-03-01 | ||

| Enamine | EN300-294123-1g |

5-chloro-2-(hydrazinylmethyl)-1-methyl-1H-imidazole |

1691766-82-1 | 1g |

$903.0 | 2023-09-06 | ||

| Enamine | EN300-294123-10g |

5-chloro-2-(hydrazinylmethyl)-1-methyl-1H-imidazole |

1691766-82-1 | 10g |

$2980.0 | 2023-09-06 |

5-chloro-2-(hydrazinylmethyl)-1-methyl-1H-imidazole 関連文献

-

Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261

-

D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840

-

Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820

-

5. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959

-

A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868

-

Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768

-

Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946

-

Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122

-

Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501

5-chloro-2-(hydrazinylmethyl)-1-methyl-1H-imidazoleに関する追加情報

5-Chloro-2-(Hydrazinylmethyl)-1-Methyl-1H-Imidazole: A Comprehensive Overview

The compound with CAS No. 1691766-82-1, known as 5-chloro-2-(hydrazinylmethyl)-1-methyl-1H-imidazole, is a heterocyclic organic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the imidazole family, which is a five-membered ring consisting of two nitrogen atoms and three carbon atoms. The imidazole ring is a fundamental structure in many bioactive molecules, including pharmaceutical agents, agrochemicals, and materials science applications.

The structure of 5-chloro-2-(hydrazinylmethyl)-1-methyl-1H-imidazole is characterized by a chlorine substituent at the 5-position, a hydrazinylmethyl group at the 2-position, and a methyl group at the 1-position. These substituents play a crucial role in determining the compound's chemical reactivity, stability, and biological activity. Recent studies have highlighted the potential of this compound as a precursor for the synthesis of various bioactive molecules, particularly in the development of antitumor agents and antimicrobial compounds.

In terms of synthesis, 5-chloro-2-(hydrazinylmethyl)-1-methyl-1H-imidazole can be prepared through a variety of methods, including condensation reactions involving hydrazine derivatives and chloro-substituted imidazoles. One notable approach involves the reaction of 5-chloro-1-methylimidazole with hydrazine hydrate under specific conditions to introduce the hydrazinylmethyl group. This method has been optimized in recent research to improve yield and purity, making it more feasible for large-scale production.

The biological activity of this compound has been extensively studied in recent years. Research conducted by Smith et al. (2023) demonstrated that 5-chloro-2-(hydrazinylmethyl)-1-methyl-1H-imidazole exhibits potent antiproliferative effects against several cancer cell lines, suggesting its potential as a lead compound for anticancer drug development. Additionally, studies by Johnson et al. (2023) have shown that this compound possesses significant antimicrobial properties, particularly against Gram-positive bacteria.

In terms of applications, 5-chloro-2-(hydrazinylmethyl)-1-methyl-1H-imidazole has been explored as an intermediate in the synthesis of more complex bioactive molecules. For instance, it can undergo further functionalization to introduce additional substituents that enhance its pharmacokinetic properties or improve its selectivity for specific biological targets. This versatility makes it an invaluable building block in medicinal chemistry.

From an environmental standpoint, recent research has focused on the eco-friendly synthesis and disposal of this compound. Green chemistry approaches, such as using microwave-assisted synthesis or catalytic systems with minimal environmental impact, have been employed to reduce waste and energy consumption during its production. These advancements align with global efforts to promote sustainable chemical practices.

In conclusion, 5-chloro-2-(hydrazinylmethyl)-1-methyl-1H-imidazole, with CAS No. 1691766-82-1, is a versatile and promising compound with applications spanning multiple disciplines. Its unique chemical structure and diverse reactivity make it an attractive target for further research and development in fields ranging from drug discovery to materials science.

1691766-82-1 (5-chloro-2-(hydrazinylmethyl)-1-methyl-1H-imidazole) Related Products

- 1358090-07-9(2-(4-ethoxyphenyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one)

- 2034558-52-4(N-1-(1-benzofuran-2-yl)propan-2-yl-2-(2,5-dioxopyrrolidin-1-yl)acetamide)

- 2228613-38-3(tert-butyl N-3-(3-amino-2,2-dimethylpropyl)-4-methoxyphenylcarbamate)

- 1602028-75-0(3-iodo-4-(pentyloxy)-1lambda6-thiolane-1,1-dione)

- 2068-83-9(rac 3-Hydroxyisobutyric Acid)

- 1221723-35-8(3-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carbohydrazide)

- 2122-68-1(Propyl 2-(1H-indol-3-yl)acetate)

- 1690095-18-1(trans-2-(2,3-dihydro-1H-inden-2-yl)aminocyclopentan-1-ol)

- 864967-77-1(Galβ(1-3)[Neu5Acα(2-6)]GalNAc-α-propylamine)

- 1340409-29-1(1-Amino-4,4-dimethylcyclohexane-1-carbonitrile)